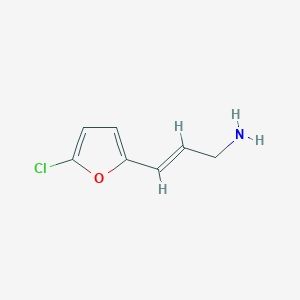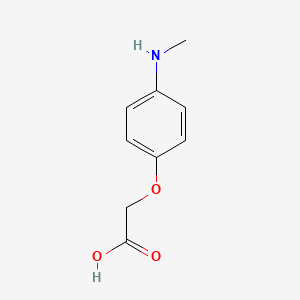
4-Quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinesulfonamide is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a sulfonamide group attached to the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-quinolinesulfonamide typically involves the acylation of aminoquinoline followed by complexation with metal acetates or chlorides. One common method includes the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst . Another method involves the use of aromatic amines and diethyl acetylenedicarboxylate through hydroamination followed by an intramolecular Friedel–Crafts reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Quinolinesulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of quinoline N-oxides back to quinolines using reducing agents such as Hantzsch esters.
Substitution: Electrophilic substitution reactions, including nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hantzsch esters, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Quinolines.
Substitution: Nitrated, halogenated, and sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Quinolinesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-quinolinesulfonamide involves its interaction with specific molecular targets. For instance, in its anticancer application, it acts as an inhibitor of Rho-associated protein kinase, disrupting the signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a wide range of biological activities.
Sulfonamide: Known for its antibacterial properties and used in various therapeutic applications.
Fluoroquinolones: A class of antibiotics derived from quinoline with enhanced antimicrobial activity.
Uniqueness: 4-Quinolinesulfonamide is unique due to its combined structural features of quinoline and sulfonamide, which confer a broad spectrum of biological activities. Its ability to form hybrid molecules with other pharmacophores further enhances its therapeutic potential .
Eigenschaften
CAS-Nummer |
270902-37-9 |
|---|---|
Molekularformel |
C9H8N2O2S |
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
quinoline-4-sulfonamide |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H,(H2,10,12,13) |
InChI-Schlüssel |
YGATYPBGNZFXPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


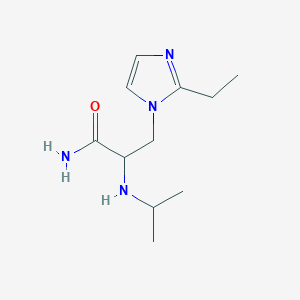
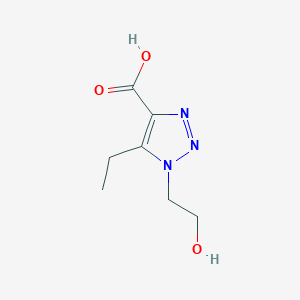
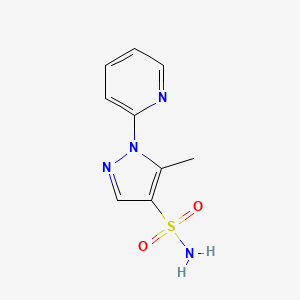
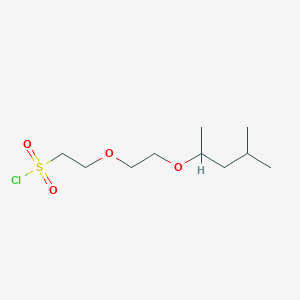
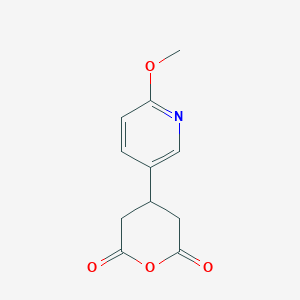
![Cyclohexanone, 3-[(phenylmethyl)thio]-](/img/structure/B13524495.png)






